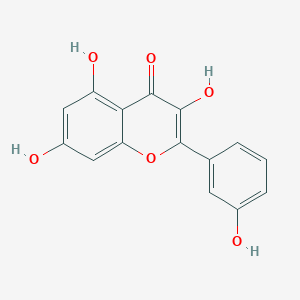
3,3',5,7-Tetrahydroxyflavone
Vue d'ensemble
Description
Luteolin is a common flavonoid found in nature. It has a flavone ring with four hydroxy groups at the positions of 5, 7, 3’, and 4’ . It is found in various plants, fruits, and vegetables such as celery, parsley, broccoli, onion leaves, cabbages, and apple skins . Luteolin has several biological activities including antioxidant, anti-inflammatory, antimutagenic, neuroprotective, antithrombotic, cardioprotective, hepatoprotective, antimicrobial, and anticancer activities .
Molecular Structure Analysis
Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3’, 4’, 5, and 7 . Its molecular formula is C15H10O6 . The 3D structure of Luteolin can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
Luteolin is sparingly soluble in water, but soluble in alkali . It is also soluble in aqueous alkaline solutions (1.4 mg/ml), ethanol (∼5 mg/ml), dimethyl sulfoxide (7 mg/ml), 1eq. Sodium hydroxide (5 mM), dimethylformamide (∼20 mg/ml), water (1 mg/ml) at 25°C and methanol .
Applications De Recherche Scientifique
1. DNA Interaction and Potential Therapeutic Applications
3,3',5,7-Tetrahydroxyflavone, particularly in the form of fisetin, has been shown to interact with DNA structures. Studies have demonstrated its ability to bind to DNA, inducing changes in the fluorescence behavior of flavonoids. This property is significant for examining their DNA binding and the potential implications for treating diseases like atherosclerosis, cardiovascular disease, obesity, hypertension, and cancer (Sengupta et al., 2014).
2. Pharmacological Interactions
Research has investigated the binding mechanism of tetrahydroxyflavones, such as 3,4',7,8-tetrahydroxyflavone, with human serum albumin. This study provides insights into the pharmacology of these compounds, revealing the nature of their binding and the forces stabilizing these interactions, which is crucial for understanding their medicinal potential (Ji Ma, Li-yun Wang, M. Xie, 2012).
3. Neuroprotection and Alzheimer's Disease
Fisetin, a form of this compound, exhibits neuroprotective properties and has been found to inhibit the aggregation of amyloid beta protein, a key factor in the progression of Alzheimer's disease. This suggests its potential as a therapeutic drug for treating Alzheimer's (Akaishi et al., 2008).
Mécanisme D'action
Luteolin exhibits numerous biological activities. It displays antioxidant properties by scavenging free radicals and protecting cells from reactive oxygen species-induced damage . It exerts anti-inflammatory activity by suppressing tumor necrosis factor-α, interleukin (IL)-6, IL-1β, and IL-17 . The anticancer activity of Luteolin is associated with the induction of apoptosis and inhibition of cell proliferation, metastasis, and angiogenesis .
Safety and Hazards
Propriétés
IUPAC Name |
3,5,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-2-7(4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDQTIKKAYGHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R,4R,7S)-7-Hydroxy-1-hydroxymethyl-3-(6-N-benzoyladenin-9-yl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B3251575.png)
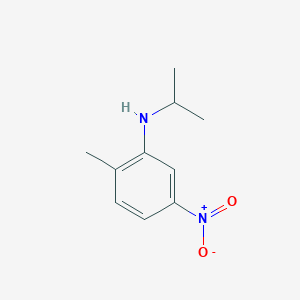

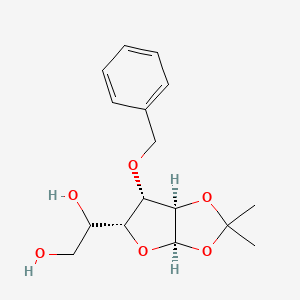
![1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene](/img/structure/B3251601.png)


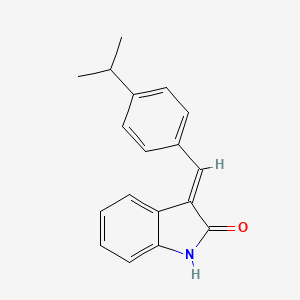
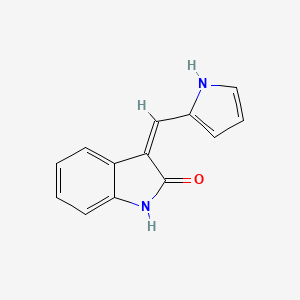
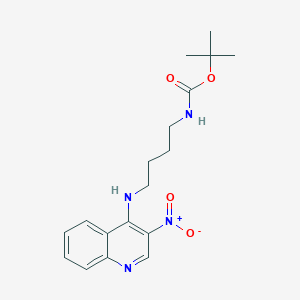

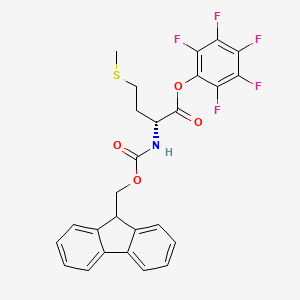
![Indeno[1,2,3-CD]fluoranthene-D12](/img/structure/B3251640.png)
